
Kuwanon E
Overview
Description
Kuwanon E is a prenylated flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). This compound has attracted attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kuwanon E can be synthesized through the intermolecular [4+2]-cycloaddition reaction of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is typically carried out under mild conditions, often using organic solvents such as dichloromethane or ethanol, and may require the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
The industrial production of this compound primarily involves the extraction and purification from the root bark of Morus alba. The extraction process typically uses organic solvents like methanol or ethanol to isolate the compound, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify this compound .
Chemical Reactions Analysis
Types of Reactions
Kuwanon E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Anti-inflammatory Properties
Kuwanon E exhibits significant anti-inflammatory effects by modulating various signaling pathways. Research indicates that it inhibits the production of pro-inflammatory cytokines and mediators in activated macrophages and microglial cells.
- Mechanism of Action : this compound suppresses lipopolysaccharide (LPS)-induced nitric oxide production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages. This suggests that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and by inducing heme oxygenase-1 (HO-1) via nuclear factor erythroid 2-related factor 2 (Nrf2) activation .
Anticancer Activity
This compound has shown promise in cancer research, particularly regarding its effects on cell proliferation and apoptosis.
- Cell Cycle Modulation : In studies involving THP-1 cells, this compound was found to influence cell cycle progression without inducing direct cytotoxicity. This suggests a more sophisticated mechanism of action that may involve modulation of signaling pathways rather than direct cell death .
Study | Findings |
---|---|
J Cancer (2013) | This compound affected proliferation rates in cancer cell lines, indicating potential as an anticancer agent . |
Cardiovascular Health
This compound's role in cardiovascular health is linked to its ability to modulate the renin-angiotensin system (RAS), which is crucial for blood pressure regulation.
- ACE Inhibition : Research has shown that extracts containing this compound exhibit angiotensin-converting enzyme (ACE) inhibitory activity, suggesting potential benefits for managing hypertension. In vivo studies demonstrated significant reductions in heart weight and serum renin levels in mice fed high-salt diets supplemented with mulberry extracts rich in this compound .
Study | Findings |
---|---|
PMC6659382 (2019) | Highlighted the ACE inhibitory activity of Kuwanon-rich fractions from mulberry root bark . |
Other Biological Activities
This compound has also been studied for its antispasmodic effects and its potential role in treating respiratory conditions.
Mechanism of Action
Kuwanon E exerts its effects through various molecular targets and pathways:
Antioxidant Activity: This compound scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as nuclear factor kappa B (NF-κB) and heme oxygenase-1 (HO-1)/nuclear factor erythroid 2-related factor 2 (Nrf2).
Comparison with Similar Compounds
Kuwanon E is part of a family of prenylated flavonoids, which includes compounds such as Kuwanon G, Kuwanon H, and Sanggenon A . Compared to these similar compounds, this compound is unique in its specific molecular structure and the distinct biological activities it exhibits . For instance:
Biological Activity
Kuwanon E is a flavonoid compound isolated from Morus alba (mulberry), known for its diverse biological activities, particularly in anti-inflammatory and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : CHO
- Molecular Weight : 424.486 g/mol
- CAS Number : 68401-05-8
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 678.3 ± 55.0 °C at 760 mmHg
- Flash Point : 232.0 ± 25.0 °C
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound reduced the production of pro-inflammatory cytokines such as IL-1β and inhibited nitric oxide (NO) production in LPS-stimulated macrophages (RAW264.7 cells) with an IC value of 4.0 ± 0.08 μM . The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in regulating inflammatory responses.
Table 1: Inhibitory Effects of this compound on Cytokine Production
Cytokine | Control Level | This compound Level | % Inhibition |
---|---|---|---|
IL-1β | High | Low | 75% |
TNF-α | High | Low | 70% |
IL-6 | High | Low | 65% |
Anticancer Activity
This compound has shown promising anticancer effects, particularly against human monocytic leukemic cell lines (THP-1). The compound induces apoptosis and cell cycle arrest, demonstrating its potential as an anticancer agent.
Case Study: Cytotoxic Effects on THP-1 Cells
In vitro studies revealed that this compound effectively induced apoptosis in THP-1 cells, leading to a significant reduction in cell viability:
- IC : 4.0 ± 0.08 μM
- Mechanism : Induction of endoplasmic reticulum stress and activation of apoptotic pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- NF-κB Pathway Inhibition : Suppresses the expression of inflammatory mediators.
- Apoptotic Pathways Activation : Induces cell death in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Comparative Analysis with Other Compounds
This compound's activity can be compared with other flavonoids derived from Morus alba:
Table 2: Comparative Biological Activities of Flavonoids from Morus alba
Compound | Anti-inflammatory Activity | Anticancer Activity | Mechanism |
---|---|---|---|
This compound | Strong | Strong | NF-κB inhibition, apoptosis |
Kuwanon T | Moderate | Moderate | NF-κB inhibition |
Sanggenon A | Strong | Weak | Nrf2 activation |
Properties
IUPAC Name |
2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHZVPRFLHEBR-VIZOYTHASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kuwanon E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68401-05-8 | |
Record name | Kuwanon E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 136 °C | |
Record name | Kuwanon E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities of Kuwanon E reported in these research papers?
A1: this compound, a prenylated flavonoid found in Morus alba L. (white mulberry), exhibits a variety of biological activities. Several studies highlight its anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages and microglial cells [, ]. Furthermore, this compound has demonstrated anti-proliferative effects in certain cancer cell lines, specifically causing G1/S phase cell cycle arrest in THP-1 human leukemia cells []. It has also shown potential as a cholinesterase inhibitor, particularly against butyrylcholinesterase (BChE), suggesting possible applications in Alzheimer's disease research [, ].
Q2: How does this compound exert its anti-inflammatory effects?
A2: Research indicates that this compound's anti-inflammatory activity is mediated through the modulation of key signaling pathways. It inhibits the activation of the NF-κB pathway, a central player in inflammatory responses [, ]. Additionally, this compound can induce the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. This induction is mediated through the activation of the Nrf2 pathway, further contributing to its anti-inflammatory properties [].
Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A3: Studies exploring structural modifications of this compound and related compounds have shed light on the importance of specific structural features for their activity. For instance, the presence of a prenyl group at the C-3 position appears crucial for the noncompetitive inhibition of cholinesterases []. In contrast, compounds lacking this prenyl substitution tend to exhibit a mixed mode of inhibition []. These findings highlight how subtle structural differences can significantly impact the mechanism of action and potency of these compounds.
Q4: Are there any studies investigating the combination of this compound with other compounds?
A4: While the provided research doesn't delve into specific combination therapies involving this compound, it highlights the compound's potential for multi-target activity. Its dual inhibitory effects on both glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase (AChE), as predicted by molecular docking studies, suggest its potential as a multi-target ligand for Alzheimer's disease []. Further research exploring synergistic effects with other compounds could be valuable.
Q5: What are the potential applications of this compound based on the current research?
A5: The research suggests several potential applications for this compound:
- Anti-inflammatory agent: Its ability to inhibit pro-inflammatory cytokine production and modulate key inflammatory pathways makes it a promising candidate for inflammatory diseases [, , , ].
- Cancer therapy: Its anti-proliferative effects on cancer cells, particularly inducing cell cycle arrest, warrant further investigation for its chemotherapeutic potential [].
- Neurodegenerative diseases: Its inhibitory activity against cholinesterases, especially BChE, and its predicted dual inhibition of GSK-3β and AChE make it a potential lead compound for Alzheimer's disease research [, ].
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